OSMI-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

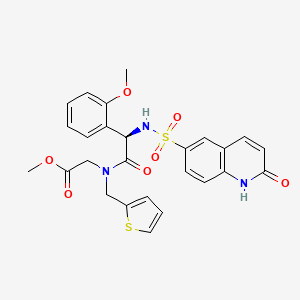

Molecular Formula |

C26H25N3O7S2 |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate |

InChI |

InChI=1S/C26H25N3O7S2/c1-35-22-8-4-3-7-20(22)25(26(32)29(16-24(31)36-2)15-18-6-5-13-37-18)28-38(33,34)19-10-11-21-17(14-19)9-12-23(30)27-21/h3-14,25,28H,15-16H2,1-2H3,(H,27,30)/t25-/m1/s1 |

InChI Key |

ACLDUOSWRUIOSB-RUZDIDTESA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CS2)CC(=O)OC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CS2)CC(=O)OC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the OSMI-2 OGT Inhibitor: Mechanism of Action and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to nuclear and cytoplasmic proteins. This modification, known as O-GlcNAcylation, is a critical post-translational modification that regulates a vast array of cellular processes. Dysregulation of O-GlcNAcylation is implicated in numerous diseases, including cancer, neurodegeneration, and metabolic disorders, making OGT a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its cellular effects, and detailed protocols for key experiments to facilitate its use in research and drug development.

Introduction to this compound

This compound is a derivative of the quinolinone-6-sulfonamide scaffold and acts as a potent and selective inhibitor of OGT.[1] It is a cell-permeable prodrug that is activated by intracellular esterases to its active form, which then targets the active site of OGT. The ability of this compound to rapidly and effectively reduce global O-GlcNAcylation in cells has made it a valuable tool for elucidating the functional roles of O-GlcNAcylation in various biological contexts.

Mechanism of Action

This compound functions as a competitive inhibitor of OGT, binding to the enzyme's active site.[1] The active form of this compound mimics the uridine diphosphate (UDP) portion of the natural substrate, UDP-GlcNAc. The quinolinone scaffold of this compound establishes key interactions within the UDP-binding pocket of OGT, effectively blocking the binding of the sugar donor substrate and thereby inhibiting the transfer of GlcNAc onto target proteins.[1]

The crystal structure of OGT in complex with the active form of this compound (PDB ID: 6MA1) reveals that the quinolinone ring stacks with the imidazole ring of His901, a key residue in the active site.[1] This structural insight has been instrumental in the structure-based design of subsequent, more potent OGT inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active form.

Table 1: In Vitro Inhibition and Binding Affinity

| Parameter | Value | Species | Assay Method | Reference |

| This compound (active form) | ||||

| IC₅₀ | 2.7 µM | Human OGT | Radiolabeled Assay | [2] |

| Kd | 140 nM | Human OGT | Microscale Thermophoresis | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Concentration | Treatment Time | Effect | Reference |

| HCT116 | 20-40 µM | 4 hours | Reduction of global O-GlcNAcylation | |

| HEK293T | 50 µM | 24 hours | Reduction of global O-GlcNAcylation | |

| LNCaP | 40 µM | 96 hours | Reduced cell confluency to 73% | |

| PC3 | 40 µM | 4 hours | 70% decrease in O-GlcNAc peaks (ChIP-seq) | [3] |

| HCT116 | 20-50 µM | < 8 hours | Reduction of O-GlcNAc levels | [4] |

Cellular Effects of this compound

Treatment of cells with this compound leads to a rapid and dose-dependent decrease in the global levels of protein O-GlcNAcylation.[4] However, this effect can be transient. Cells often exhibit a compensatory response characterized by an increase in OGT protein levels, which can lead to a recovery of O-GlcNAcylation over longer treatment periods.[4]

Regulation of Detained Intron Splicing

A key mechanism underlying the cellular response to this compound involves the regulation of detained intron (DI) splicing of the OGT pre-mRNA.[5][6][7] OGT pre-mRNA contains a detained intron that is inefficiently spliced under normal conditions, leading to nuclear retention of the transcript.[5][6][7] Upon OGT inhibition by this compound and the subsequent decrease in cellular O-GlcNAc levels, the splicing of this detained intron is enhanced.[5][6][7] This leads to an increase in mature OGT mRNA and, consequently, elevated OGT protein levels, forming a negative feedback loop to restore O-GlcNAc homeostasis.

Impact on Cell Proliferation and Viability

This compound has been shown to modestly affect cell proliferation as a single agent in some cancer cell lines.[5] However, its primary impact in oncology research has been its ability to sensitize cancer cells to other therapeutic agents. For instance, this compound treatment renders prostate cancer cells dependent on CDK9 for growth, and the combination of this compound with CDK9 inhibitors leads to a synergistic decrease in cell viability and induction of apoptosis.

Effect on Signaling Pathways

O-GlcNAcylation is a key regulator of numerous signaling pathways. By inhibiting OGT, this compound can indirectly modulate these pathways.

The c-Myc Signaling Axis

The oncoprotein c-Myc is a critical regulator of cell growth, proliferation, and metabolism.[8][9] OGT has been shown to O-GlcNAcylate and stabilize c-Myc.[10] Inhibition of OGT with compounds like this compound can lead to decreased c-Myc stability and, consequently, downregulation of c-Myc target genes.[10][11] This provides a potential mechanism for the anti-proliferative effects of OGT inhibition in cancer.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro OGT Inhibition Assay (Radiolabeled)

This protocol is adapted from established methods for measuring OGT activity.[12]

Materials:

-

Recombinant human OGT

-

Synthetic peptide substrate (e.g., CKII-derived peptide)

-

UDP-[³H]GlcNAc

-

This compound (or its active form)

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., 8 M Guanidine HCl)

-

C18 Sep-Pak columns

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant OGT, and the peptide substrate.

-

Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture.

-

Initiate the reaction by adding UDP-[³H]GlcNAc.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Separate the radiolabeled peptide from unincorporated UDP-[³H]GlcNAc using a C18 Sep-Pak column.

-

Elute the labeled peptide and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Global O-GlcNAcylation

This protocol outlines the steps for assessing changes in cellular O-GlcNAcylation levels following this compound treatment.[13][14][15]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on cell viability.[16][17][18][19]

Materials:

-

Cell culture reagents

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (and any combination treatment) or vehicle control.

-

Incubate the plate for the desired duration (e.g., 72 or 96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a foundational tool for the study of O-GlcNAcylation. Its well-characterized mechanism of action and demonstrated cellular effects provide a robust platform for investigating the myriad roles of OGT in health and disease. The experimental protocols detailed in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As the field of O-GlcNAc biology continues to expand, the use of specific and potent inhibitors like this compound will be crucial for dissecting the complexities of this vital post-translational modification and for the development of novel therapeutic strategies.

References

- 1. SFSWAP is a negative regulator of OGT intron detention and global pre-mRNA splicing [elifesciences.org]

- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. O-GlcNAc regulates gene expression by controlling detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. O-GlcNAc regulates gene expression by controlling detained intron splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. texaschildrens.org [texaschildrens.org]

The Cellular Function of OSMI-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: OSMI-2 as a Potent Inhibitor of O-GlcNAc Transferase (OGT)

This compound is a cell-permeable small molecule that functions as a potent inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3] OGT is a critical enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation. This dynamic and ubiquitous modification plays a crucial role in regulating a wide array of cellular processes. By inhibiting OGT, this compound provides a powerful tool to probe the functional consequences of reduced O-GlcNAcylation and has emerged as a significant compound in the study of various signaling pathways and disease states.

Quantitative Data Summary

| Compound | Target | Potency | Cell Line | Effect | Reference |

| This compound | O-linked N-acetylglucosamine transferase (OGT) | Low nanomolar dissociation constant | HCT116, LNCaP | Reduces global O-GlcNAcylation, decreases cell proliferation, inhibits HCF-1 cleavage | [1][4] |

| OSMI-1 | O-linked N-acetylglucosamine transferase (OGT) | IC50: 2.7 µM | CHO, HepG2, Huh7 | Reduces global O-GlcNAcylation, decreases cell viability | [5][6] |

Key Cellular Functions and Signaling Pathways Affected by this compound

Inhibition of OGT by this compound initiates a cascade of cellular events, primarily through the global reduction of protein O-GlcNAcylation. This disruption of O-GlcNAc homeostasis impacts several critical cellular functions and signaling pathways.

Regulation of Protein O-GlcNAcylation and Compensatory Mechanisms

Treatment of cells with this compound leads to a time- and dose-dependent decrease in the overall levels of O-GlcNAcylated proteins.[1][7] This effect is typically observed at shorter treatment durations (e.g., <8 hours).[1] However, cells can exhibit a compensatory response to prolonged OGT inhibition. This includes an increase in OGT protein expression and a decrease in the expression of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications.[7] This feedback mechanism can lead to a recovery of O-GlcNAc levels at later time points.

Inhibition of Host Cell Factor 1 (HCF-1) Proteolytic Cleavage

One of the well-documented downstream effects of this compound is the inhibition of the proteolytic cleavage of Host Cell Factor 1 (HCF-1).[1] HCF-1 is a transcriptional co-regulator that undergoes maturation through site-specific proteolysis, a process that is surprisingly catalyzed by OGT itself.[8][9][10][11] By inhibiting OGT's catalytic activity, this compound prevents the cleavage of the HCF-1 precursor into its N- and C-terminal subunits. This leads to an accumulation of the uncleaved HCF-1 protein, which can have significant consequences for the regulation of cell cycle progression and gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]

- 3. This compound - Ace Therapeutics [acetherapeutics.com]

- 4. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The correlation between cellular O-GlcNAcylation and sensitivity to O-GlcNAc inhibitor in colorectal cancer cells | PLOS One [journals.plos.org]

- 8. HCF-1 is cleaved in the active site of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. HCF-1 is cleaved in the active site of O-GlcNAc transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

OSMI-2: A Technical Guide for the Investigation of O-GlcNAcylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of OSMI-2, a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT). This document details its mechanism of action, provides key quantitative data, outlines experimental protocols for its use, and illustrates its impact on cellular signaling pathways.

Introduction to this compound and O-GlcNAcylation

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is catalyzed by a single enzyme, O-GlcNAc transferase (OGT), and the reverse reaction is catalyzed by O-GlcNAcase (OGA).[2] O-GlcNAcylation plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][3] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4]

This compound is a cell-permeable inhibitor of OGT that has emerged as a valuable chemical tool for studying the functional roles of O-GlcNAcylation.[5] Developed through a structure-based evolution of a quinoline-6-sulfonamide (Q6S) scaffold, this compound offers low nanomolar binding affinity to OGT, enabling researchers to probe the consequences of OGT inhibition in a cellular context.[5][6]

Mechanism of Action

This compound functions as a competitive inhibitor of OGT. Its U-shaped architecture allows it to bind to the active site of OGT, preventing the binding of the enzyme's natural substrate, UDP-GlcNAc.[6][7] This inhibition leads to a global reduction in protein O-GlcNAcylation levels within the cell.[8] It is important to note that prolonged treatment with this compound can lead to a cellular feedback response, characterized by an increase in OGT protein levels, which may result in the recovery of O-GlcNAc levels over time.[8][9][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related compounds from published literature.

| Compound | Assay Type | Value | Reference |

| This compound (1b) | OGT Inhibition (in vitro) | Kd = 130 nM | [5] |

| OSMI-3 (2b) | OGT Inhibition (in vitro) | Kd = 21 nM | [5] |

| OSMI-4 (4b) | OGT Inhibition (in vitro) | Kd = 4 nM | [5] |

| OSMI-1 | OGT Inhibition (in vitro) | IC50 = 2.7 µM | [11] |

| Compound | Cell-Based Assay | Cell Line | Value | Reference |

| OSMI-4 | Cellular O-GlcNAc Reduction | HEK293T | EC50 ≈ 3 µM | [5] |

| OSMI-1 | Cellular O-GlcNAc Reduction | Multiple mammalian cell lines | Effective at 50 µM | [12] |

| This compound | Reduction of O-GlcNAc levels | HCT116 | Effective at 20-50 µM | [8][10] |

Experimental Protocols

In Vitro OGT Inhibition Assay

This protocol is adapted from methodologies used to characterize OGT inhibitors.

Materials:

-

Recombinant human OGT

-

Peptide or protein substrate (e.g., a synthetic peptide with a known O-GlcNAcylation site)

-

UDP-[³H]GlcNAc

-

This compound (or other inhibitors) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant OGT, and the peptide substrate.

-

Add varying concentrations of this compound (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding UDP-[³H]GlcNAc.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

-

Separate the radiolabeled peptide from the unreacted UDP-[³H]GlcNAc (e.g., by washing the phosphocellulose membrane).

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular O-GlcNAcylation Analysis by Western Blot

This protocol describes how to assess the effect of this compound on global O-GlcNAcylation levels in cultured cells.

Materials:

-

Cultured cells (e.g., HCT116, HEK293T)

-

This compound dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10-50 µM) or DMSO for the desired duration (e.g., 4, 8, 24 hours).[8][10]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Cell Viability/Proliferation Assay

This protocol can be used to assess the impact of this compound on cell growth.

Materials:

-

Cultured cells

-

This compound dissolved in DMSO

-

Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells at a low density in a 96-well plate and allow them to attach.

-

Treat the cells with a range of this compound concentrations or DMSO.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72, 96 hours).[5]

-

At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

In Vivo Studies

As of the latest available literature, detailed in vivo efficacy, pharmacokinetic, and toxicology studies specifically for this compound have not been extensively published. The development of more potent analogs, such as OSMI-4, may have shifted the focus for in vivo characterization.[5] Researchers planning in vivo experiments with this compound should perform preliminary studies to determine appropriate dosing, vehicle formulation, and to assess for any potential toxicity.

Conclusion

This compound is a valuable and specific tool for the in vitro and cell-based study of O-GlcNAcylation. Its ability to potently inhibit OGT allows for the elucidation of the roles of this critical post-translational modification in a wide range of biological processes. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound in their investigations. As with any chemical probe, careful experimental design and interpretation of results are paramount. The continued development and characterization of OGT inhibitors like this compound will undoubtedly further our understanding of the complex world of O-GlcNAc signaling.

References

- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 2. portlandpress.com [portlandpress.com]

- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of OGT Inhibition by OSMI-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-GlcNAc Transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process involved in regulating a vast array of cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in the pathophysiology of various diseases, including cancer, diabetes, and neurodegenerative disorders. OSMI-2 is a cell-permeable small molecule inhibitor of OGT that has emerged as a valuable tool for probing the biological roles of O-GlcNAcylation. This technical guide provides an in-depth overview of the biological effects of OGT inhibition by this compound, with a focus on its mechanism of action, impact on cellular signaling pathways, and its potential as a therapeutic agent. We present quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the key pathways it modulates.

Introduction to OGT and O-GlcNAcylation

O-GlcNAc transferase (OGT) is the sole enzyme responsible for attaching O-GlcNAc moieties to proteins, utilizing UDP-GlcNAc as the sugar donor. This modification is reversible, with O-GlcNAcase (OGA) catalyzing the removal of O-GlcNAc. The interplay between OGT and OGA activities, often referred to as O-GlcNAc cycling, allows for rapid and dynamic regulation of protein function in response to cellular cues. O-GlcNAcylation is distinct from other forms of glycosylation as it occurs within the nucleus and cytoplasm and is not further elongated into complex glycan structures. It is considered a nutrient sensor, as the levels of UDP-GlcNAc are directly linked to glucose metabolism through the hexosamine biosynthetic pathway (HBP).

This compound: A Cell-Permeable OGT Inhibitor

This compound is a derivative of the OSMI (OGT Small Molecule Inhibitor) series of compounds, designed to be a cell-permeable inhibitor of OGT. It acts by binding to the catalytic site of OGT, thereby preventing the transfer of GlcNAc from UDP-GlcNAc to substrate proteins.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for this compound and its closely related analog, OSMI-1. It is important to note that a precise in vitro IC50 value for this compound is not consistently reported in the public domain literature.

| Parameter | Value | Cell Line/System | Comments |

| OSMI-1 IC50 | 2.7 µM | In vitro (ncOGT) | Coupled enzyme assay measuring UDP production[1][2]. |

| This compound Typical Working Concentration | 20-50 µM | Various cell lines | Effective concentrations for observing cellular effects[3]. |

| OSMI-4 EC50 | ~3 µM | HEK293T cells | Cellular effective concentration for reducing O-GlcNAc levels[4]. |

| OSMI-1 Effect on Cell Viability | ~50% reduction | CHO cells | At 50 µM concentration after 24 hours of treatment[2]. |

| This compound Effect on O-GlcNAc Levels | Dose-dependent decrease | HCT116, HFF cells | Reduction observed at short treatment times (<8h)[3][5]. |

| This compound and CDK9 Inhibitor Synergy | 40 µM this compound | Prostate cancer cells | Used in combination with CDK9 inhibitors to induce synthetic lethality. |

Biological Effects of this compound

Inhibition of OGT by this compound elicits a range of biological responses, primarily stemming from the global reduction of protein O-GlcNAcylation.

Reduction of O-GlcNAcylation and Cellular Compensation

Treatment of cells with this compound leads to a rapid and dose-dependent decrease in the overall levels of O-GlcNAcylated proteins. However, this effect can be transient. At longer treatment times, a recovery of O-GlcNAc levels is often observed. This is attributed to a cellular compensatory mechanism involving the upregulation of OGT expression and a reciprocal decrease in OGA levels[3][4]. This homeostatic response highlights the critical role of maintaining O-GlcNAc homeostasis for cellular function.

Impact on Cancer Cell Biology

The dysregulation of O-GlcNAcylation is a hallmark of many cancers, and thus, OGT has emerged as a promising therapeutic target.

-

Reduced Cell Proliferation: this compound treatment leads to a reduction in the growth of various cancer cell lines over time, an effect consistent with OGT knockdown[3].

-

Induction of Apoptosis: In some cancer cell lines, inhibition of OGT by OSMI compounds, in combination with other chemotherapeutic agents, has been shown to enhance apoptosis[6].

-

Synergistic Lethality with CDK9 Inhibitors: A significant finding is the synthetic lethal interaction between OGT inhibition by this compound and the inhibition of Cyclin-Dependent Kinase 9 (CDK9)[7]. CDK9 is a key regulator of transcriptional elongation. The combination of this compound and a CDK9 inhibitor leads to a potent anti-proliferative effect in prostate cancer cells, while having minimal impact on normal cells[7]. This synergy is attributed to the dual disruption of transcriptional regulation.

Modulation of Signaling Pathways

OGT inhibition by this compound impacts several key signaling pathways that are crucial for cell growth, survival, and metabolism.

-

mTOR Signaling: O-GlcNAcylation is known to regulate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism. While the precise effects of this compound on all components of the mTOR pathway are still under investigation, studies with other OGT inhibitors suggest that OGT inhibition can promote mTOR-dependent autophagy in neuronal cells[8].

-

Akt Signaling: The PI3K/Akt signaling pathway is a critical regulator of cell survival and metabolism. OGT can directly O-GlcNAcylate and modulate the activity of Akt. Inhibition of OGT can therefore influence downstream Akt signaling. For instance, upon insulin stimulation, OGT is recruited to the plasma membrane and O-GlcNAcylates components of the insulin signaling pathway, leading to a dampening of the response, including reduced Akt phosphorylation[9].

Experimental Protocols

Western Blot Analysis of O-GlcNAcylation

This protocol describes the detection of total O-GlcNAcylated proteins in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control (e.g., DMSO).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Cell Viability Assay (MTS Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with vehicle control and wells with medium only (for background).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Tumor Xenograft Study (General Protocol)

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor induction

-

This compound formulation for in vivo administration (e.g., in a vehicle like DMSO/PEG300/Tween-80/saline)[3]

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Monitor the tumor size using calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for O-GlcNAc levels).

Signaling Pathway and Workflow Visualizations

OGT Inhibition and Cellular Response Workflow

Synergistic Inhibition of OGT and CDK9 Signaling

Hypothetical Model of this compound's Impact on mTOR Signaling

Note: The precise molecular connections between this compound-mediated OGT inhibition and the mTOR pathway are still being elucidated. This diagram represents a plausible model based on the known roles of O-GlcNAcylation in mTOR signaling.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the multifaceted roles of OGT and O-GlcNAcylation in cellular physiology and disease. Its ability to potently and specifically inhibit OGT in a cellular context has provided significant insights into the consequences of reduced O-GlcNAcylation, particularly in the context of cancer biology. The discovery of the synthetic lethal interaction between this compound and CDK9 inhibitors opens up new avenues for targeted cancer therapies.

Future research should focus on several key areas. A more comprehensive understanding of the direct downstream targets of OGT that are affected by this compound is needed to fully elucidate its mechanism of action. Further investigation into the interplay between OGT inhibition and other major signaling pathways, such as the mTOR pathway, will be crucial. Finally, preclinical and clinical studies are warranted to evaluate the therapeutic potential of OGT inhibitors like this compound, both as single agents and in combination therapies, for the treatment of cancer and other diseases where O-GlcNAcylation is dysregulated. The continued development of more potent and specific OGT inhibitors will undoubtedly accelerate our understanding of this critical post-translational modification and its role in human health and disease.

References

- 1. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of O-Linked N-Acetylglucosamine Transferase Reduces Replication of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel dimeric dual-modality FAP-targeted agents with favorable tumor retention for image-guided surgery: a preclinical study | springermedizin.de [springermedizin.de]

- 7. O-GlcNAc transferase maintains metabolic homeostasis in response to CDK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of OSMI-2 in Regulating Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanisms by which OSMI-2, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT), regulates gene expression. It provides a comprehensive overview of its mechanism of action, impact on cellular signaling pathways, and detailed experimental protocols for its application in research settings.

Introduction to this compound and O-GlcNAcylation

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by the enzyme O-GlcNAc Transferase (OGT), while the removal of this modification is carried out by O-GlcNAcase (OGA). O-GlcNAcylation plays a crucial role in regulating a myriad of cellular processes, including transcription, signal transduction, and cell cycle progression.

This compound is a small molecule inhibitor that specifically targets OGT. By binding to the active site of OGT, this compound prevents the transfer of GlcNAc to substrate proteins, leading to a global reduction in O-GlcNAcylation. This targeted inhibition makes this compound a valuable chemical tool to probe the functional roles of O-GlcNAcylation in cellular biology and disease.

Mechanism of Action of this compound in Gene Expression Regulation

This compound exerts its influence on gene expression through several key mechanisms, primarily stemming from the reduction of O-GlcNAcylation on critical regulatory proteins.

Regulation of Detained Intron Splicing

A primary and rapid response to OGT inhibition by this compound is the modulation of detained intron (DI) splicing. DIs are introns that are retained in mature transcripts in the nucleus, and their splicing is a key regulatory step in gene expression.

-

Homeostatic Regulation of OGT and OGA: Upon treatment with this compound, a decrease in cellular O-GlcNAc levels triggers an increase in the splicing of a detained intron within the OGT pre-mRNA. This leads to the production of mature, productive OGT mRNA, resulting in an upregulation of OGT protein levels as a compensatory mechanism to restore O-GlcNAc homeostasis.[1][2] Conversely, inhibition of OGA, which increases O-GlcNAcylation, leads to decreased splicing of the OGT DI.

-

Global Impact on Detained Introns: Prolonged treatment with this compound (e.g., 6 hours) leads to a widespread increase in the splicing of over 80% of detained introns across the genome, suggesting a broader, coordinated cellular response to altered O-GlcNAc levels.[1]

Modulation of RNA Polymerase II Phosphorylation

The C-terminal domain (CTD) of RNA polymerase II (Pol II) is subject to extensive post-translational modifications, including phosphorylation, which are critical for the regulation of transcription. OGT inhibition has been shown to impact the phosphorylation status of RNA Pol II.

-

Decreased Phosphorylation: Treatment with this compound can lead to a decrease in the phosphorylation of RNA Pol II.[2] The precise mechanism is still under investigation but may involve direct or indirect effects on the kinases and phosphatases that regulate Pol II CTD phosphorylation. This alteration in phosphorylation can, in turn, affect transcription initiation, elongation, and termination.

Influence on Cell Cycle Control

O-GlcNAcylation is known to play a role in the regulation of the cell cycle. By inhibiting OGT, this compound can induce changes in cell cycle progression.

-

Downregulation of Cell Cycle Pathways: Short-term treatment with this compound has been shown to cause the downregulation of pathways related to the cell cycle.[2] This is consistent with previous reports on the effects of other OGT inhibitors.

Quantitative Data on OSMI Compound Activity

The following table summarizes key quantitative data for this compound and related OSMI compounds. These values are essential for designing experiments and interpreting results.

| Compound | Target | Assay Type | Cell Line/System | IC50/EC50/Kd | Reference |

| This compound | OGT | Binding Affinity | In vitro | Submicromolar Kd | [1] |

| This compound | OGT | Cellular Activity | LNCaP | Dose-dependent decrease in O-GlcNAc | [2] |

| OSMI-1 | OGT | Enzyme Inhibition | In vitro | IC50 = 2.7 µM | |

| OSMI-4 | OGT | Cellular Activity | HEK293T | EC50 ~ 3 µM |

Key Signaling Pathways Modulated by this compound

This compound-mediated inhibition of OGT has significant downstream effects on critical signaling pathways involved in gene expression and cell fate.

OGT/OGA Homeostatic Feedback Loop

dot

Caption: OGT/OGA Homeostatic Feedback Loop regulated by this compound.

Regulation of Transcription via RNA Polymerase II

dot

Caption: this compound's impact on RNA Polymerase II phosphorylation and transcription.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on gene expression.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., HEK293T, LNCaP) in appropriate culture vessels and grow to 70-80% confluency in complete medium.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10-50 µM). For control experiments, use an equivalent volume of DMSO.

-

Incubation: Replace the old medium with the this compound or DMSO-containing medium and incubate for the desired time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO2.

Western Blotting for Global O-GlcNAcylation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2) overnight at 4°C. Also, probe a separate blot or the same blot after stripping with an antibody against a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RT-qPCR for Detained Intron Splicing

-

RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or oligo(dT).

-

Primer Design: Design primers that specifically amplify the spliced and unspliced (detained intron-containing) forms of the target gene (e.g., OGT).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and the designed primers.

-

Data Analysis: Run the qPCR in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative expression of the spliced and unspliced transcripts, normalized to a stable housekeeping gene.

Experimental Workflow Visualization

dot

Caption: General experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

This compound is a powerful tool for investigating the intricate role of O-GlcNAcylation in gene expression. Its ability to acutely and specifically inhibit OGT allows for the dissection of complex regulatory networks. Future research should focus on elucidating the precise molecular players that link OGT inhibition to changes in RNA Polymerase II phosphorylation and the broader landscape of detained intron splicing. Furthermore, exploring the therapeutic potential of this compound and other OGT inhibitors in diseases characterized by dysregulated gene expression, such as cancer and metabolic disorders, remains a promising avenue for drug development.

References

The Cellular Impact of OSMI-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegeneration, and metabolic disorders. This compound serves as a valuable chemical probe to elucidate the functional roles of OGT and O-GlcNAcylation in cellular signaling. This guide provides a comprehensive overview of the known cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Mechanism of Action

This compound is a derivative of a quinolinone-6-sulfonamide scaffold and acts as a potent and selective inhibitor of OGT.[1] It is a cell-permeable prodrug that is activated by intracellular esterases to its active, acid form. The active inhibitor targets the active site of OGT, competing with the UDP-GlcNAc substrate.[1] Inhibition of OGT by this compound leads to a global reduction in protein O-GlcNAcylation, thereby affecting the function of numerous O-GlcNAc-modified proteins and influencing downstream cellular signaling pathways.

Quantitative Effects of this compound on Cellular Processes

The following tables summarize the quantitative data on the effects of this compound and its close analog, OSMI-1, on various cellular parameters.

Table 1: Inhibition of O-GlcNAcylation

| Compound | Cell Line | Concentration | Duration | % Reduction in O-GlcNAcylation | Reference |

| This compound | HCT116 | 20-50 µM | <8 hours | Significant reduction (qualitative) | [2] |

| OSMI-1 | NRVMs | 25 µM | 6 hours | 50% | [3] |

| OSMI-1 | N2a | 0-100 µM | 12 hours | Dose-dependent decrease | [4] |

Table 2: Effects on Cell Viability and Proliferation (IC50/EC50)

| Compound | Cell Line | Parameter | Value | Reference |

| OSMI-4 | HCT116 | EC50 | ~3 µM | [1] |

| OSMI-1 | Colorectal Cancer Cell Lines | IC50 | Varies (~25-50 µM) | [5] |

| OSMI-1 | PC3 | IC50 | ~60 µM | |

| OSMI-1 | DU145 | IC50 | ~60 µM |

Table 3: Induction of Apoptosis

| Treatment | Cell Line | Duration | Fold Increase in Apoptosis | Reference |

| This compound (40µM) + AT7519 (0.5µM) | LNCaP | 48 hours | 5-fold increase in sub-G1 population | |

| OSMI-1 + Docetaxel | PC3, DU145 | Not specified | Increased apoptosis rate (qualitative) | |

| OSMI-1 + H2O2 | N2a | Not specified | Enhanced apoptosis (21.07% vs 10.26%) | [4] |

Table 4: Modulation of Signaling Pathways

| Compound | Cell Line | Pathway Component | Fold Change in Phosphorylation | Reference |

| OSMI-1 | NRVMs | p38 | 3.4-fold increase | [3] |

| OSMI-1 | NRVMs | Erk1/2 | Blocked (qualitative) | [3] |

Affected Cellular Pathways

This compound-mediated inhibition of OGT has been shown to impact several key cellular signaling pathways:

Cell Cycle Regulation

OGT inhibition has been demonstrated to induce cell cycle arrest, particularly at the G2/M phase. This effect is attributed to the role of O-GlcNAcylation in regulating the stability and function of key cell cycle proteins. In prostate cancer cells, treatment with this compound in combination with the CDK9 inhibitor AT7519 led to a significant accumulation of cells in the G2/M phase and a decrease in the S-phase population.

References

- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-GlcNAcylation mediates H2O2-induced apoptosis through regulation of STAT3 and FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

OSMI-2: A Technical Guide to its Impact on Protein O-GlcNAcylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of OSMI-2, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT). We will delve into its mechanism of action, its quantifiable impact on protein O-GlcNAcylation, downstream cellular effects, and its applications in research and drug development. This document synthesizes key findings and provides detailed experimental protocols to aid in the study and application of this important chemical probe.

Introduction to this compound and O-GlcNAcylation

Protein O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins[1][2][3]. This process is central to a multitude of cellular functions, including signal transduction, metabolism, and gene regulation[2][4]. The cycling of O-GlcNAc is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it[3][4][5].

This compound is a cell-permeable small molecule that serves as a precursor to an active site-targeting inhibitor of OGT[6]. Upon entering the cell, it is activated by cellular esterases, leading to the effective downregulation of protein O-GlcNAcylation levels[6]. Its development has provided researchers with a valuable tool to probe the functional roles of O-GlcNAcylation in various biological systems.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of OGT. As a precursor, it is designed for enhanced cell permeability. Once inside the cell, native cellular esterases cleave a protecting group, converting this compound into its active form. This active inhibitor then targets the active site of OGT, preventing it from transferring GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. The crystal structure of OGT in complex with a related compound (this compound, 1a) reveals that the quinolone-6-sulfonamide (Q6S) scaffold acts as a potential uridine mimetic, interacting with key residues in the enzyme's active site[7]. This competitive inhibition leads to a global reduction in cellular O-GlcNAcylation.

Quantitative Impact on O-GlcNAcylation

This compound has been shown to effectively reduce global O-GlcNAcylation levels in a variety of cell lines. The extent of this reduction is dependent on the concentration of this compound, the duration of treatment, and the cell type.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 140 nM | - | [6] |

| Cellular O-GlcNAc Reduction | Effective downregulation | HCT116 | [6] |

| (20-40 µM for 4 h) | |||

| Cellular O-GlcNAc Reduction | Effective downregulation | HEK293T | [6] |

| (50 µM for 24 h) | |||

| O-GlcNAc Level Reduction | Reduced at <8h | HCT116 | [8] |

| (20-50 µM) | |||

| O-GlcNAc Level Recovery | Begins to recover at >8h | HCT116 | [8] |

| (with this compound) |

Downstream Cellular Effects and Signaling Pathways

By decreasing global O-GlcNAcylation, this compound impacts numerous cellular processes.

-

Detained Intron Splicing: this compound has been observed to increase the splicing of detained introns, as cells contain a large nuclear pool of partially spliced OGT transcripts[8][9].

-

Cell Growth and Proliferation: Consistent with OGT knockdown, this compound can lead to reduced cell growth over time[8]. For instance, in LNCaP prostate cancer cells, a 96-hour treatment with 40 µM this compound resulted in a confluency of 73%, compared to 81% in control cells[6].

-

Host Cell Factor 1 (HCF-1) Cleavage: Treatment with this compound leads to a decrease in HCF-1 cleavage products and the appearance of uncleaved HCF-1[8].

-

Signaling Pathways: The inhibition of OGT can alter major signaling cascades. For example, in human monocyte-derived dendritic cells, the related OGT inhibitor OSMI-1 was shown to modulate the AKT and MEK/ERK pathways[10].

Experimental Protocols

Assessing the Effect of this compound on Global O-GlcNAcylation in Cultured Cells

This protocol outlines a standard Western blot procedure to measure changes in total protein O-GlcNAcylation following this compound treatment.

Materials:

-

Cell line of interest (e.g., HCT116, HEK293T)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 20 µM, 40 µM, 50 µM). Include a vehicle control (DMSO).

-

Aspirate the old medium and replace it with the this compound containing medium or vehicle control.

-

Incubate for the desired time (e.g., 4, 8, 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for the O-GlcNAc signal and the loading control using densitometry software.

-

Normalize the O-GlcNAc signal to the loading control for each sample.

-

Compare the normalized signals of the this compound treated samples to the vehicle control to determine the percentage reduction in O-GlcNAcylation.

-

Applications in Research and Drug Development

This compound is a critical tool for elucidating the complex roles of O-GlcNAcylation in cellular physiology and pathology.

-

Research Tool: As a selective inhibitor, this compound allows for the acute depletion of O-GlcNAcylation, enabling researchers to study the direct consequences of this modification on protein function, stability, and localization. This is particularly valuable given that the complete deletion of OGT is lethal in mammalian cells[7].

-

Drug Development: Aberrant O-GlcNAcylation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. OGT is being explored as a therapeutic target, and inhibitors like this compound are vital for validating its potential. For example, studies have shown that inhibiting OGT can render prostate cancer cells dependent on CDK9 for growth, suggesting a potential combination therapy strategy[6]. The development of potent and specific OGT inhibitors is an active area of research, with molecules like this compound and its analogs paving the way for future therapeutics.

Conclusion

This compound is a powerful and specific cell-permeable inhibitor of OGT that has significantly advanced the study of protein O-GlcNAcylation. Its ability to acutely and effectively reduce cellular O-GlcNAc levels allows for detailed investigation into the functional consequences of this critical post-translational modification. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies, ultimately contributing to a deeper understanding of O-GlcNAc biology and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]

- 4. Frontiers | Protein O-GlcNAcylation in multiple immune cells and its therapeutic potential [frontiersin.org]

- 5. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ≥98% (HPLC) | 2260542-60-5 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]

- 10. mdpi.com [mdpi.com]

OSMI-2: A Technical Guide for a Potent O-GlcNAc Transferase Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound serves as a valuable chemical probe for elucidating the functional roles of OGT and the broader implications of O-GlcNAcylation in health and disease. This guide provides a comprehensive overview of the foundational research on this compound, including its biochemical properties, mechanism of action, and its effects on key signaling pathways.

Core Data and Properties

This compound is a derivative of the quinoline-6-sulfonamide scaffold. Upon cell entry, this precursor is activated by cellular esterases to its active form, which targets the active site of OGT with high affinity.

| Property | Value | Reference(s) |

| Chemical Name | (R)-Methyl 2-(2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamido)acetate | [1] |

| Molecular Formula | C₂₆H₂₅N₃O₇S₂ | [1] |

| Molecular Weight | 555.62 g/mol | [1] |

| Target | O-GlcNAc Transferase (OGT) | [2] |

| Binding Affinity (Kd) | 140 nM (for the active, esterase-hydrolyzed form) | [1] |

| Cellular Permeability | Yes | [2] |

| Typical Working Conc. | 20-50 µM in cell-based assays | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor of OGT. Its active form binds to the enzyme's active site, preventing the binding of the UDP-GlcNAc sugar donor and subsequent transfer of the GlcNAc moiety to substrate proteins. This leads to a global reduction in protein O-GlcNAcylation levels within the cell, allowing for the study of the downstream consequences of OGT inhibition.

Key Experimental Protocols

In Vitro OGT Inhibition Assay (Radioactive Method)

This assay measures the transfer of radiolabeled GlcNAc from UDP-[³H]GlcNAc to a peptide substrate.

Materials:

-

Recombinant human OGT

-

Peptide substrate (e.g., a peptide derived from casein kinase II, PGGSTPVSSANMM)

-

UDP-[⁶-³H]GlcNAc

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 1 mM DTT

-

This compound (or its active form) dissolved in DMSO

-

Stopping Solution: 100 mM EDTA

-

Phosphocellulose paper

-

Wash Buffer: 75 mM phosphoric acid

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, peptide substrate, and recombinant OGT.

-

Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding UDP-[⁶-³H]GlcNAc.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stopping solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated UDP-[⁶-³H]GlcNAc.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.

Cellular O-GlcNAcylation Level Assessment by Western Blot

This protocol describes the detection of global O-GlcNAcylation levels in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G) to preserve O-GlcNAc modifications.

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) for a specified time (e.g., 4, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in the prepared lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Quantitative Proteomics Sample Preparation (SILAC-based)

This protocol outlines a general workflow for preparing samples from this compound-treated cells for quantitative proteomic analysis using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Materials:

-

SILAC-compatible cell line

-

SILAC-specific cell culture media (light, medium, and heavy)

-

This compound

-

Cell lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors

-

DTT (dithiothreitol)

-

IAA (iodoacetamide)

-

Trypsin

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometer

Procedure:

-

Culture cells for at least five passages in "light" (unlabeled), "medium" (e.g., ¹³C₆-Lysine), and "heavy" (e.g., ¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine) SILAC media to ensure complete incorporation of the labeled amino acids.

-

Treat the "medium" and "heavy" labeled cells with this compound at the desired concentration and duration, while treating the "light" labeled cells with a vehicle control (DMSO).

-

Harvest and lyse the cells from each condition separately in the urea-based lysis buffer.

-

Combine equal amounts of protein from the "light," "medium," and "heavy" lysates.

-

Reduce the disulfide bonds in the combined lysate by adding DTT and incubating at 56°C.

-

Alkylate the cysteine residues by adding IAA and incubating in the dark.

-

Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

-

Acidify the peptide mixture and desalt it using C18 SPE cartridges.

-

Analyze the resulting peptide mixture by LC-MS/MS for protein identification and quantification. The relative abundance of proteins between the different conditions can be determined by comparing the signal intensities of the light, medium, and heavy isotopic peptide pairs.[3]

Signaling Pathways and Visualizations

Inhibition of OGT by this compound has been shown to impact several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the interplay between OGT and these pathways.

OGT and the cGAS-STING Pathway

Recent studies have revealed a connection between OGT and the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA. OGT inhibition has been shown to activate this pathway.[4][5][6]

References

- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway | eLife [elifesciences.org]

- 5. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway [elifesciences.org]

- 6. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of OSMI-2 on Cell Signaling Cascades

Introduction: OSMI-2 is a potent, cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3][4] OGT is the sole enzyme responsible for catalyzing the addition of O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous regulatory mechanism, akin to phosphorylation, that governs a vast array of cellular processes including signal transduction, transcription, metabolism, and cell cycle control. The development of specific OGT inhibitors like this compound has provided researchers with a critical tool to probe the functional roles of O-GlcNAcylation. This technical guide provides a detailed overview of the molecular effects of this compound, with a specific focus on its impact on key cell signaling cascades, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of OGT. This leads to a global reduction in the O-GlcNAcylation of numerous intracellular proteins. However, this effect can be transient. Cells often respond to OGT inhibition by upregulating the expression of OGT protein, which can lead to a gradual recovery of total O-GlcNAc levels, particularly with prolonged exposure to the inhibitor.[1][3][5] This compensatory mechanism is a critical consideration in the design and interpretation of experiments involving this compound.

Quantitative Analysis of this compound and Related Inhibitor Activity

The following table summarizes key quantitative data from studies utilizing this compound and the related OGT inhibitor, OSMI-1, to modulate cellular signaling.

| Compound | Cell Line | Concentration | Treatment Duration | Key Quantitative Effect | Reference |

| This compound | HCT116 (Colon Carcinoma) | 20-50 µM | < 8 hours | Reduction in total O-GlcNAc levels. | [1][4] |

| This compound | HCT116 (Colon Carcinoma) | 20 µM | 24 hours | O-GlcNAc levels recover, accompanied by a large increase in OGT protein. | [1][3] |

| This compound | LNCaP (Prostate Cancer) | Dose-dependent | Not specified | Reduced ATP levels by 50%. | [5] |

| OSMI-1 | Neonatal Rat Ventricular Myocytes (NRVMs) | 25 µM | 6 hours | Reduced total protein O-GlcNAcylation by 50%. | [6] |

| OSMI-1 | HepG2 (Hepatocellular Carcinoma) | Suboptimal dose | Not specified | Synergistically increased apoptosis with Doxorubicin. | [7] |

Impact on Key Cell Signaling Cascades

Inhibition of OGT by this compound and related compounds causes significant perturbations across multiple interconnected signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies in cardiomyocytes using the OGT inhibitor OSMI-1 have revealed a dual effect on the MAPK pathway. OGT inhibition triggers the phosphorylation and activation of p38 MAPK, a kinase typically associated with stress responses.[6] This activation proceeds through a NOX2-Ask1-MKK3/6 signaling axis.[6] Conversely, OSMI-1 treatment blocks the phenylephrine-induced phosphorylation of Erk1/2, a key mediator of growth and proliferation signals.[6] This disruption of MAPK signaling balance contributes to a blunted hypertrophic response in cardiomyocytes.[6]

NF-κB, ER Stress, and p53 Apoptotic Pathways

OSMI-1 has been shown to function as a chemosensitizer in hepatocellular carcinoma cells by modulating stress and survival pathways.[7] Treatment with OSMI-1 inhibits the pro-survival NF-κB signaling pathway.[7] Simultaneously, it induces the endoplasmic reticulum (ER) stress response, marked by the activation of PERK and IRE1α signaling. When combined with a DNA-damaging agent like doxorubicin (DOX), which activates the p53 pathway, the effects are synergistic. The combined inhibition of NF-κB-mediated survival signals and induction of ER stress by OSMI-1 significantly enhances DOX-induced, p53-mediated apoptosis.[7]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. OGT inhibition with OSMI-1 has been found to affect the mTOR/AKT signaling axis in human monocyte-derived dendritic cells (moDCs).[8] During the differentiation of these immune cells, OSMI-1 treatment led to decreased phosphorylation of ERK, MEK, and AKT.[8] This demonstrates that the integrity of O-GlcNAc signaling is crucial for the proper regulation of the PI3K/Akt pathway during specific cellular processes like immune cell development.

Experimental Protocols

Reproducible and rigorous experimental design is paramount when studying the effects of OGT inhibitors. Below are generalized protocols based on methodologies cited in the literature.

General Cell Culture and Treatment Protocol

-

Cell Seeding: Plate cells (e.g., HCT116, HepG2) in appropriate culture vessels and media. Allow cells to adhere and reach 60-80% confluency.

-